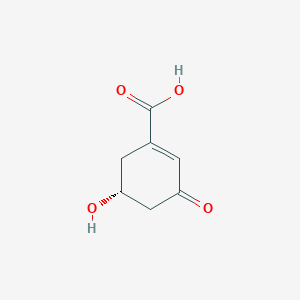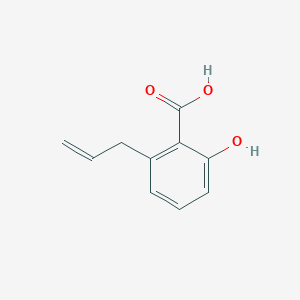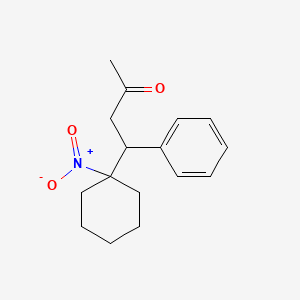
4-(1-Nitrocyclohexyl)-4-phenylbutan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Nitrocyclohexyl)-4-phenylbutan-2-one is an organic compound characterized by the presence of a nitro group attached to a cyclohexyl ring, a phenyl group, and a butanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Nitrocyclohexyl)-4-phenylbutan-2-one typically involves a multi-step process. One common method starts with the nitration of cyclohexane to introduce the nitro group. This is followed by a Friedel-Crafts acylation reaction to attach the phenyl group and the butanone moiety. The reaction conditions often require the use of strong acids like sulfuric acid and catalysts such as aluminum chloride to facilitate the acylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure and high-temperature conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-Nitrocyclohexyl)-4-phenylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of 4-(1-Aminocyclohexyl)-4-phenylbutan-2-one.
Substitution: Formation of halogenated derivatives of the phenyl group.
Wissenschaftliche Forschungsanwendungen
4-(1-Nitrocyclohexyl)-4-phenylbutan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the development of new materials, including polymers and coatings
Wirkmechanismus
The mechanism of action of 4-(1-Nitrocyclohexyl)-4-phenylbutan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can modify biological molecules. These interactions can affect various cellular pathways, including signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(1-Nitrocyclohexyl)-1-ethanol: Similar in structure but with an alcohol group instead of a ketone.
N,N’-bis-[(1-nitrocyclohexyl)-methyl]-piperazine: Contains two nitrocyclohexyl groups attached to a piperazine ring
Uniqueness
4-(1-Nitrocyclohexyl)-4-phenylbutan-2-one is unique due to its combination of a nitrocyclohexyl group with a phenylbutanone backbone. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
484001-76-5 |
|---|---|
Molekularformel |
C16H21NO3 |
Molekulargewicht |
275.34 g/mol |
IUPAC-Name |
4-(1-nitrocyclohexyl)-4-phenylbutan-2-one |
InChI |
InChI=1S/C16H21NO3/c1-13(18)12-15(14-8-4-2-5-9-14)16(17(19)20)10-6-3-7-11-16/h2,4-5,8-9,15H,3,6-7,10-12H2,1H3 |
InChI-Schlüssel |
WDEDRONTGWUFRY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC(C1=CC=CC=C1)C2(CCCCC2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{2-[(4-Ethoxyphenyl)tellanyl]ethyl}-1,3-dioxane](/img/structure/B14252337.png)
![{[(4-Aminophenyl)(hydroxy)phosphoryl]methyl}phosphonic acid](/img/structure/B14252345.png)
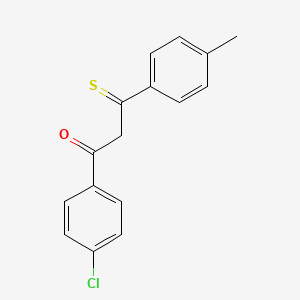
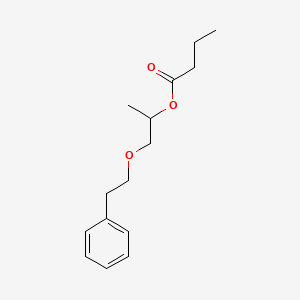
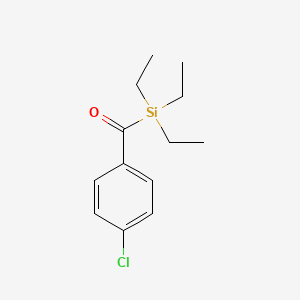
![N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-6-methoxynicotinamide](/img/structure/B14252368.png)
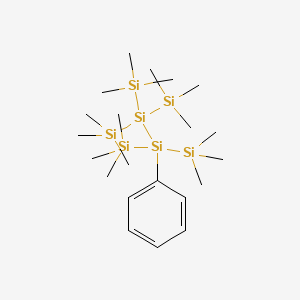
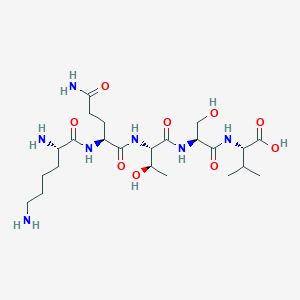
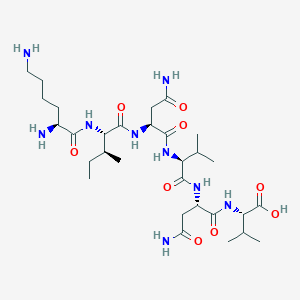

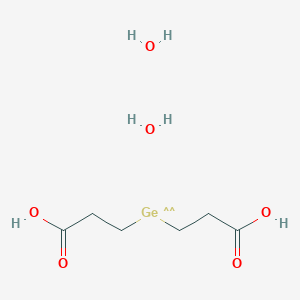
![4-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylbut-2-enal](/img/structure/B14252398.png)
